REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[NH2:11])([O-])=O.[Na+].[CH2:13]([N:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-])=[O:18])[CH3:14].CCOP(ON1N=NC2C=CC=CC=2C1=O)(OCC)=O.C(N(CC)CC)C>C(#N)C.C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[C:8]([NH:10][C:17](=[O:18])[CH2:16][N:15]([CH2:20][CH3:21])[CH2:13][CH3:14])[CH:7]=[CH:6][C:5]=1[NH2:11] |f:1.2|
|
Name
|
|
Quantity
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1.55 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)N)N
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Name
|
N,N-diethylglycine sodium salt
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Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
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[Na+].C(C)N(CC(=O)[O-])CC
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
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CCOP(=O)(OCC)ON1C(=O)C2=C(C=CC=C2)N=N1
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the solution stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The brown precipitate which was formed
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Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EA and saturated aqueous sodium bicarbonate
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Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1N)NC(CN(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |